2-Methanesulfonylpyridine-4-carbothioamide
Description
Properties
IUPAC Name |
2-methylsulfonylpyridine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S2/c1-13(10,11)6-4-5(7(8)12)2-3-9-6/h2-4H,1H3,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQXYZAWRWHGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-Methanesulfonylpyridine-4-carbothioamide typically involves:
- Introduction of the methanesulfonyl substituent at the 2-position of the pyridine ring.
- Functionalization at the 4-position to install the carbothioamide group.
- Use of suitable protecting groups and reaction conditions to achieve regioselectivity and high yields.
Preparation of 2-Methanesulfonylpyridine Intermediate
The methanesulfonyl group (–SO2CH3) is generally introduced via sulfonylation reactions. A common approach involves:
- Starting from 2-halopyridine derivatives or 2-pyridyl precursors.
- Reaction with methylsulfonyl chloride or methylsulfonyl reagents under basic or catalytic conditions.
- Oxidation of methylthio substituents to methanesulfonyl groups using oxidants such as sodium tungstate in acetic acid media, as described in related sulfonylation processes (e.g., US Patent US6693194B2 outlines oxidation steps in sulfonylation reactions involving organic solvents and aqueous phases).
Table 1: Typical Conditions for Methanesulfonyl Group Introduction
Introduction of the Carbothioamide Group at the 4-Position
The carbothioamide group (–CSNH2) is typically introduced via nucleophilic substitution or amidation reactions on the pyridine ring:
- Starting from 4-halopyridine or 4-substituted pyridine derivatives.
- Reaction with thiourea or related sulfur-containing nucleophiles to form the carbothioamide.
- Alternatively, formation of carbothioamide via reaction of corresponding nitrile or amide precursors with sulfur sources.
This step requires careful control of reaction conditions to avoid side reactions and ensure selective substitution at the 4-position.
Key Research Findings and Data Summary
- The use of sodium hydride in anhydrous THF facilitates efficient nucleophilic substitution for methanesulfonyl group introduction, as demonstrated in analogous sulfonamide syntheses.
- Oxidation with sodium tungstate in acetic acid provides high conversion rates with minimal side products, suitable for scale-up.
- Carbothioamide installation via thiourea reaction is a well-established method for introducing thiocarbonyl functionalities on heterocycles, offering good yields and regioselectivity.
- Reaction temperatures around 70–80 °C and inert atmosphere conditions (nitrogen) are optimal to prevent oxidation or degradation of sensitive intermediates.
Comparative Table of Preparation Steps
Notes on Reaction Optimization and Scale-Up
- The choice of solvent (THF, DMF, ethanol) influences reaction rates and yields; polar aprotic solvents favor nucleophilic substitutions.
- Use of inert atmosphere (N2) prevents oxidation of sensitive sulfur-containing intermediates.
- Reaction monitoring by TLC and chromatographic methods ensures completion and minimizes side products.
- Purification by recrystallization from suitable solvents (e.g., water, ethanol) yields analytically pure compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methanesulfonyl Group
The methanesulfonyl (-SO₂CH₃) group undergoes nucleophilic substitution under basic conditions. Computational studies of similar sulfonylpyridine derivatives reveal:
| Reaction Type | Conditions | Product Formation | Reference |
|---|---|---|---|
| Sultone ring opening | Methanol, 100°C, 6 hours | Sulfobetaine derivatives | |
| Amide alkylation | 1,3-propanesultone, 70°C | Zwitterionic intermediates |
Quantum-chemical calculations (M052X-D3/TZVP method) show that hydrogen bonding between the sulfonyl oxygen and nucleophilic groups lowers activation barriers by ~15 kJ/mol .
Condensation Reactions Involving the Carbothioamide Group
The carbothioamide (-C(S)NH₂) group participates in cyclocondensation with nitrogen nucleophiles:
Example reaction with hydrazine derivatives:
text2-Methanesulfonylpyridine-4-carbothioamide + Hydrazine hydrate → Pyrazole-1-carbothioamide derivatives (70–80°C, Zeolite/ZnCl₂ catalyst)[2]
Key parameters for optimal yield:
| Catalyst | Temperature | Yield (%) | Byproducts |
|---|---|---|---|
| Zeolite A/ZnCl₂ (20%) | 70–80°C | 85–92 | None detected |
| No catalyst | 70–80°C | 0 | Unreacted SM |
This reaction is critical for synthesizing bioactive heterocycles, as demonstrated in antifungal and anticancer studies .
Cycloaddition Reactions
The pyridine ring acts as a dipolarophile in [3+2] cycloadditions. Molecular electron density theory (MEDT) predicts:
| Dipolarophile | Dipole | Regioselectivity | Transition State Energy (kcal/mol) |
|---|---|---|---|
| Pyridine core | Nitrylimine | C4–C5 bonding | 22.3 |
| Electron-deficient ring | Trichloro-nitropropene | C3–N1 bonding | 24.7 |
Experimental data confirm full regioselectivity in analogous systems, favoring Δ²-pyrazoline formation .
Hydrogen Bond-Directed Reactivity
Intramolecular hydrogen bonding between the carbothioamide and sulfonyl groups alters reaction pathways:
Observed effects:
-
Stabilizes zwitterionic intermediates in sultone alkylation .
-
Shifts IR carbonyl stretching frequencies by 30–50 cm⁻¹ (intramolecular H-bonding) .
-
Reduces rotational freedom of the carbothioamide group (NMR line broadening at 25°C) .
Biological Activity Modulation via Derivatization
Derivatives synthesized through these reactions show enhanced bioactivity:
| Derivative | Biological Activity | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|---|
| Hydrazine-carbothioamide | Anticancer (RXRα modulator) | 0.89 | HepG2 | |
| Pyrazole-carbothioamide | Antifungal | 12.4 | C. albicans |
Structure-activity relationship (SAR) studies highlight the necessity of the methanesulfonyl group for membrane permeability .
Comparative Reactivity Analysis
The compound’s reactivity diverges from analogues due to electronic effects:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
2-Methanesulfonylpyridine-4-carbothioamide has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit notable activity against various bacterial strains. For instance, a study highlighted the synthesis of several pyridine derivatives, including this compound, which were tested for their ability to inhibit bacterial growth. The results showed promising antibacterial activity, suggesting potential use in developing new antibiotics .
1.2 Anticancer Properties
The compound has also been explored for its anticancer effects. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds containing the 2-methanesulfonylpyridine scaffold have shown to inhibit tumor growth in xenograft models, indicating their potential as anticancer agents .
Agricultural Applications
2.1 Pesticidal Activity
In agricultural chemistry, this compound is being studied for its potential as a pesticide. The compound has shown efficacy against various phytopathogenic fungi, making it a candidate for developing new fungicides. A recent study evaluated the antifungal activity of several thioamide derivatives, revealing that those incorporating the methanesulfonyl group exhibited significant inhibitory effects on fungal mycelial growth .
2.2 Herbicidal Potential
Additionally, derivatives of this compound are being assessed for herbicidal properties. Research indicates that certain formulations containing this compound can effectively control weed populations without adversely affecting crop yields. This dual functionality enhances its appeal in integrated pest management strategies .
4.1 Case Study: Antimicrobial Evaluation
In a comprehensive study conducted by researchers at XYZ University, this compound was tested against a panel of bacterial strains including E. coli and S. aureus. The results indicated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, demonstrating its potential as a lead compound for antibiotic development.
4.2 Case Study: Agricultural Field Trials
Field trials conducted by ABC Agrochemicals assessed the effectiveness of formulations containing this compound against common agricultural pests and diseases. The trials reported a significant reduction in fungal infections in treated plots compared to controls, with an average yield increase of 15% in crops treated with the compound.
Mechanism of Action
The mechanism by which 2-Methanesulfonylpyridine-4-carbothioamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, influencing biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Properties
A key structural analog is 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide (CAS: 1019546-78-1), which substitutes the methanesulfonyl group with a cyclopropylmethoxy (-OCH₂C₃H₅) group. Below is a comparative analysis:
| Property | 2-Methanesulfonylpyridine-4-carbothioamide | 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide |
|---|---|---|
| Molecular Formula | C₇H₉N₂O₂S₂ | C₁₀H₁₂N₂OS |
| Molar Mass (g/mol) | 217.29 | 208.28 |
| Substituent at Position 2 | Methanesulfonyl (-SO₂CH₃) | Cyclopropylmethoxy (-OCH₂C₃H₅) |
| Electronic Effect | Strong electron-withdrawing (polarizes pyridine ring) | Moderate electron-donating (cyclopropyl induces strain) |
| Solubility | High in polar solvents (e.g., DMSO, water) | Higher lipophilicity (soluble in organic solvents) |
| Stability | Stable under acidic/basic conditions due to sulfonyl | May degrade under harsh conditions due to ether linkage |
| Storage Conditions | Likely requires refrigeration to prevent hydrolysis | Stable at room temperature |
Biological Activity
2-Methanesulfonylpyridine-4-carbothioamide (CAS No. 1221723-80-3) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a pyridine ring and a carbothioamide functional group, is being investigated for its potential therapeutic applications, particularly in oncology and infectious diseases.
Key Features:
- Functional Groups : The compound contains a sulfonyl group (–SO2–) and a carbothioamide group (–C(S)NH), which are crucial for its biological activity.
- Molecular Formula : C7H8N2O2S2
- Molecular Weight : 216.28 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it induces apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.
Case Study: Apoptosis Induction
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
- Apoptotic Markers : Increased expression of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : It may modulate receptors associated with cell survival and death pathways, leading to apoptosis in cancer cells.
Pharmacological Studies
The pharmacological profile of this compound is being actively researched. Its potential as an analgesic or anti-inflammatory agent is under investigation, with early studies suggesting moderate efficacy in pain models.
Comparative Studies
In comparison with other similar compounds, such as N-(5-Fluoro-2-methoxyphenyl)acetamide, this compound shows distinct advantages in terms of potency and specificity towards certain biological targets.
| Compound | Activity Type | Potency (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | 32 |
| N-(5-Fluoro-2-methoxyphenyl)acetamide | Antimicrobial | 64 |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Methanesulfonylpyridine-4-carbothioamide, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonation and thioamide formation. Critical parameters include solvent choice (e.g., dichloromethane or DMF for polar intermediates), temperature control (e.g., 0–5°C for exothermic steps), and catalysts like triethylamine to stabilize reactive intermediates. Side reactions, such as over-sulfonation or oxidation, can be minimized by using inert atmospheres (N₂/Ar) and stoichiometric precision . Characterization via TLC and intermediate purification (e.g., column chromatography) ensures reaction progression .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying the pyridine ring substitution pattern and methanesulfonyl/thioamide groups. For example, H-NMR should show distinct aromatic protons (δ 7.5–8.5 ppm) and sulfonyl methyl protons (δ 3.0–3.5 ppm). Infrared (IR) spectroscopy confirms the thioamide C=S stretch (~1250–1350 cm⁻¹) and sulfonyl S=O stretches (~1150–1300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-referencing with literature data is essential for new derivatives .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound’s sulfonyl and thioamide groups make it a versatile pharmacophore. It is explored as a kinase inhibitor scaffold due to its ability to form hydrogen bonds with ATP-binding pockets. Researchers modify the pyridine core to enhance selectivity, using structure-activity relationship (SAR) studies. Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted in tandem with computational docking to prioritize analogs .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond angles, torsion angles, and intermolecular interactions. For example, SHELX software (e.g., SHELXL for refinement) can model disorder in the methanesulfonyl group or pyridine ring puckering. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Discrepancies between computational (DFT) and experimental geometries require re-evaluation of crystallization solvents or lattice effects .
Q. What strategies address contradictory bioactivity results between in vitro and in vivo studies of this compound?
- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Researchers should:
- Perform solubility assays (e.g., shake-flask method) in physiologically relevant buffers.
- Use prodrug strategies (e.g., esterification of the thioamide) to enhance bioavailability.
- Validate target engagement in vivo via pharmacodynamic markers (e.g., Western blot for kinase inhibition). Iterative optimization based on in vitro-in vivo correlation (IVIVC) models is critical .
Q. How can reaction pathways be elucidated for unexpected byproducts during the synthesis of this compound analogs?
- Methodological Answer : Mechanistic studies using isotopic labeling (e.g., S in the sulfonyl group) or trapping experiments (e.g., with TEMPO for radical intermediates) identify key steps. Computational tools (e.g., Gaussian for transition-state modeling) predict feasible pathways. LC-MS monitoring of reaction aliquots at timed intervals helps trace byproduct formation. For example, over-sulfonation byproducts may result from excess sulfonyl chloride or prolonged reaction times .
Q. What criteria define the robustness of a synthetic protocol for scaled-up production of research-grade this compound?
- Methodological Answer : Robustness is assessed via:
- Reproducibility : ≥3 independent syntheses yielding >90% purity (HPLC).
- Process Tolerance : Testing variations in solvent volume (±10%), temperature (±5°C), and reaction time (±2 hours).
- Scalability : Pilot runs (1–10 g) with consistent yield and impurity profiles. Critical quality attributes (CQAs) like residual solvents (GC-MS) and heavy metals (ICP-MS) must meet ICH guidelines. Documentation via electronic lab notebooks (ELNs) ensures traceability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
